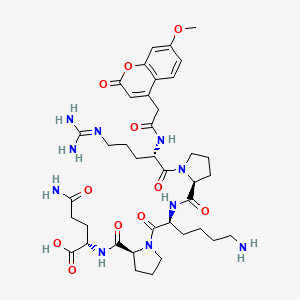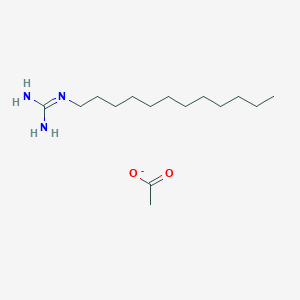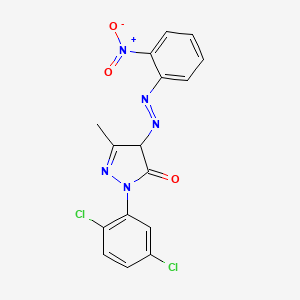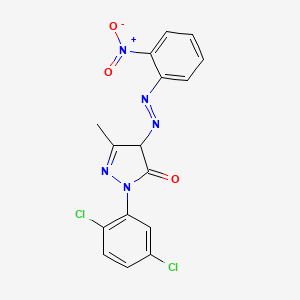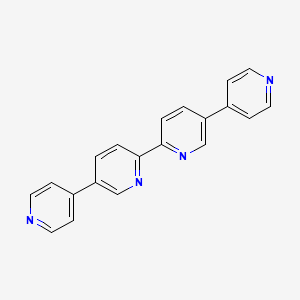
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features multiple pyridine rings, which are known for their aromaticity and nitrogen-containing structure. Pyridine derivatives are widely studied due to their significant roles in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the use of pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions . The reaction mixture is stirred at room temperature and then refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂).
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can lead to the formation of reduced pyridine compounds.
Scientific Research Applications
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in catalytic processes or exhibit unique electronic properties. The compound’s structure allows it to engage in hydrogen bonding and π-π interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 2-(pyridin-2-yl)pyrimidine derivatives
- 4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine
Uniqueness
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine is unique due to its multiple pyridine rings, which provide a high degree of aromaticity and potential for various chemical modifications. This structural feature enhances its versatility in forming coordination complexes and participating in diverse chemical reactions. Additionally, its ability to engage in multiple types of interactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C20H14N4 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-pyridin-4-yl-2-(5-pyridin-4-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-3-19(23-13-17(1)15-5-9-21-10-6-15)20-4-2-18(14-24-20)16-7-11-22-12-8-16/h1-14H |
InChI Key |
GYWCNQREHWJFEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)C3=NC=C(C=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


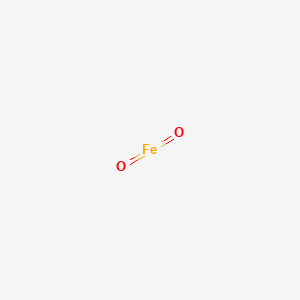
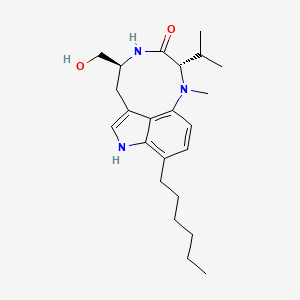
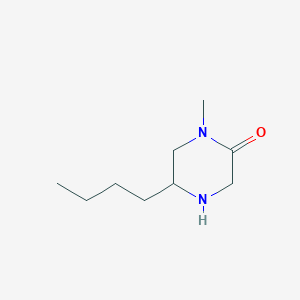
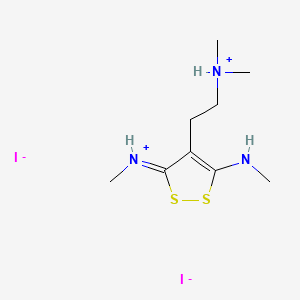

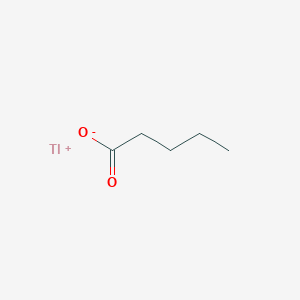
![disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate](/img/structure/B13745533.png)
